(S)-4-N-Boc-piperazine-2-carboxylic acid
Overview
Description
Carboxylic acids are a group of organic compounds which have a “-COOH” group. They are characterized by their sour taste and ability to react with bases and certain metals to form salts .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction to primary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Piperazine Derivatives in Drug Design
Piperazine derivatives are pivotal in drug development, with applications spanning across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The flexibility of the piperazine nucleus allows for the creation of molecules with diverse medicinal potentials. Modifications to the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamics properties of the resultant compounds, making them suitable for a broad spectrum of therapeutic applications (Rathi et al., 2016).
Antimycobacterial Properties
Piperazine and its analogues have shown promising antimycobacterial activities, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the growing challenge of tuberculosis and the need for new, effective anti-TB molecules (Girase et al., 2020).
Synthesis and Pharmaceutical Applications
The broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives has led to the development of new synthetic methods for their derivatives. These compounds exhibit potent pharmacophoric activities, underlining the importance of piperazine as a key substructure in the development of various therapeutic agents (Mohammed et al., 2015).
Role in Antidepressants
The presence of a piperazine substructure is a common feature among many marketed antidepressants. Piperazine not only contributes to the favorable CNS pharmacokinetic profile of these drugs but also plays a crucial role in their binding conformations, influencing the design and development of novel antidepressants. This underscores the significance of piperazine in the therapeutic landscape of depression (Kumar et al., 2021).
Exploration of Biological Potentials
Piperazines exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and antimalarial effects. This diversity underlines the potential of piperazine derivatives as sources of new therapeutic agents, justifying their extensive use in medicinal chemistry (Verma & Kumar, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363538 | |
Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848482-93-9 | |
Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-N-Boc-piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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